molecular formula C22H19ClN2O3 B2934231 1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline CAS No. 1023554-63-3

1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline

Cat. No.: B2934231
CAS No.: 1023554-63-3
M. Wt: 394.86
InChI Key: DDIGZUUAGLRWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline” is a complex organic molecule. It likely contains a pyridine ring, which is a basic six-membered ring with five carbon atoms and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized in various studies. For instance, a study on anti-tubercular agents found some compounds to be active with IC 90 s ranging from 3.73 to 4.00 μM .

Scientific Research Applications

Synthesis and Characterization

Research into similar compounds often focuses on the synthesis and characterization of novel heterocyclic compounds. For instance, the study of tetrahydroisoquinoline derivatives reveals complex molecular architectures and provides insights into the stereochemical and structural diversity achievable with heterocyclic frameworks (Mague et al., 2017). Such studies are foundational for advancing synthetic methodologies and for the design of molecules with potential applications in various scientific domains.

Molecular Interactions and Crystal Structures

The analysis of molecular interactions and crystal structures forms a significant part of research in this area. Investigations into the crystal packing, hydrogen bonding, and molecular conformations of similar heterocyclic compounds provide essential data for understanding the physicochemical properties of these molecules (Mague et al., 2017). This information is crucial for the design of new materials with tailored properties for specific applications.

Chemical Reactivity and Functionalization

The chemical reactivity and functionalization of tetrahydroisoquinolines and related compounds are areas of significant interest. Studies on the redox-annulations and C-H functionalization of cyclic amines, including tetrahydroisoquinolines, underscore the versatility of these compounds in organic synthesis (Kang et al., 2015). Such reactions expand the toolkit available for constructing complex molecular architectures, potentially leading to new drugs, materials, and catalysts.

Potential Applications in Medicinal Chemistry

While direct applications in medicinal chemistry of the specific compound were not found, research into structurally similar molecules indicates the potential for discovering new therapeutic agents. For example, studies on quinazolinone derivatives and their anti-inflammatory and analgesic properties suggest that heterocyclic compounds, including those related to tetrahydroisoquinolines, could serve as lead structures in drug discovery (Farag et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information .

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3/c1-26-19-12-14-9-11-24-21(18(14)13-20(19)27-2)17-4-3-10-25-22(17)28-16-7-5-15(23)6-8-16/h3-8,10,12-13H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIGZUUAGLRWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2C3=C(N=CC=C3)OC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.